3-pyrrol-1-ylpyridine-4-carboxylic Acid 3-pyrrol-1-ylpyridine-4-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 153716-51-9
VCID: VC21097011
InChI: InChI=1S/C10H8N2O2/c13-10(14)8-3-4-11-7-9(8)12-5-1-2-6-12/h1-7H,(H,13,14)
SMILES: C1=CN(C=C1)C2=C(C=CN=C2)C(=O)O
Molecular Formula: C10H8N2O2
Molecular Weight: 188.18 g/mol

3-pyrrol-1-ylpyridine-4-carboxylic Acid

CAS No.: 153716-51-9

Cat. No.: VC21097011

Molecular Formula: C10H8N2O2

Molecular Weight: 188.18 g/mol

* For research use only. Not for human or veterinary use.

3-pyrrol-1-ylpyridine-4-carboxylic Acid - 153716-51-9

Specification

CAS No. 153716-51-9
Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
IUPAC Name 3-pyrrol-1-ylpyridine-4-carboxylic acid
Standard InChI InChI=1S/C10H8N2O2/c13-10(14)8-3-4-11-7-9(8)12-5-1-2-6-12/h1-7H,(H,13,14)
Standard InChI Key REIAJEVJCAYSBA-UHFFFAOYSA-N
SMILES C1=CN(C=C1)C2=C(C=CN=C2)C(=O)O
Canonical SMILES C1=CN(C=C1)C2=C(C=CN=C2)C(=O)O

Introduction

Chemical Structure and Basic Properties

3-pyrrol-1-ylpyridine-4-carboxylic Acid, also known as 3-(1H-Pyrrol-1-yl)isonicotinic acid, is a heterocyclic compound with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol . The compound consists of a pyrrole ring connected through a nitrogen atom to position 3 of a pyridine ring, with a carboxylic acid group at position 4 of the pyridine ring.

The basic physicochemical properties of 3-pyrrol-1-ylpyridine-4-carboxylic Acid are summarized in Table 1:

PropertyValue
PubChem CID2748355
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
CAS Number153716-51-9
IUPAC Name3-pyrrol-1-ylpyridine-4-carboxylic acid
Synonyms3-(1H-Pyrrol-1-yl)isonicotinic acid, 4-Pyridinecarboxylic acid, 3-(1H-pyrrol-1-yl)-
SMILESC1=CN(C=C1)C2=C(C=CN=C2)C(=O)O

Table 1: Physicochemical properties of 3-pyrrol-1-ylpyridine-4-carboxylic Acid

The structure features an interesting electronic arrangement, with the electron-rich pyrrole ring (π-excessive) connected to the electron-deficient pyridine ring (π-deficient), creating a push-pull electronic system. This electronic distribution likely influences the compound's reactivity, solubility, and potential interactions with biological targets.

Structural Characteristics and Electronic Properties

The 3-pyrrol-1-ylpyridine-4-carboxylic Acid molecule contains several key structural features that contribute to its chemical behavior:

Pyrrole Ring

The pyrrole component is a five-membered aromatic heterocycle containing one nitrogen atom. This ring system is electron-rich due to the presence of six π-electrons distributed over five atoms. The nitrogen atom in pyrrole contributes one electron to the aromatic system while maintaining its lone pair in an orbital perpendicular to the π-system .

Carboxylic Acid Group

The carboxylic acid functionality at position 4 of the pyridine ring provides additional reactivity and potential for derivatization. This group can participate in hydrogen bonding, acid-base reactions, and various transformations to form esters, amides, and other derivatives.

The combined electronic effects of these structural elements create a compound with unique properties. The electron-donating nature of the pyrrole ring coupled with the electron-withdrawing character of both the pyridine ring and the carboxylic acid group establishes an electronic gradient across the molecule, potentially influencing its reactivity patterns and interactions with biological systems.

Application AreaRelevant Structural FeaturesPotential Uses
Medicinal ChemistryNitrogen heterocycles, carboxylic acidEnzyme inhibitors, antimicrobial agents, anticancer compounds
Organic SynthesisCarboxylic acid functionalityBuilding block for complex molecules
Coordination ChemistryN-donor atoms, carboxylic acidMetal complexes, metallodrugs
Materials ScienceUnique electronic distributionElectronic materials, optical materials

Table 2: Potential applications of 3-pyrrol-1-ylpyridine-4-carboxylic Acid

Related Compounds and Comparative Analysis

A comparative analysis of 3-pyrrol-1-ylpyridine-4-carboxylic Acid with structurally related compounds provides insights into potential properties and applications:

Positional Isomers

Several positional isomers of pyrrol-1-ylpyridine carboxylic acid have been documented:

  • 2-(1H-pyrrol-1-yl)pyridine-4-carboxylic acid: This isomer, with the pyrrole at position 2 instead of position 3, shares the same molecular formula but likely exhibits different electronic properties and biological activities .

  • 6-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid: Another structural isomer with the pyrrole and carboxylic acid at different positions on the pyridine ring.

These positional variations likely influence reactivity, binding affinity to potential biological targets, and physicochemical properties.

Related Heterocyclic Systems

Other related heterocyclic systems provide additional context:

  • Pyrrolo[3,4-c]pyridine derivatives: These fused ring systems, where the pyrrole and pyridine rings share two carbon atoms, have shown various biological activities including enzyme inhibition and anticancer properties .

  • 3-(1H-pyrazol-1-yl)pyridine-4-carboxylic acid: This compound features a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) instead of pyrrole, potentially conferring different biological properties .

The structural differences between these compounds and 3-pyrrol-1-ylpyridine-4-carboxylic Acid highlight the importance of specific arrangement of heterocyclic components and functional groups in determining properties and activities.

Research Directions and Future Perspectives

Based on the unique structural features of 3-pyrrol-1-ylpyridine-4-carboxylic Acid and knowledge of related compounds, several promising research directions can be identified:

Synthetic Methodology Development

Development of efficient, scalable methods for the synthesis of 3-pyrrol-1-ylpyridine-4-carboxylic Acid represents an important research direction. Continuous flow chemistry approaches, as described for related pyrrole carboxylic acids, might offer advantages in terms of efficiency and scalability .

Structure-Activity Relationship Studies

Systematic investigation of the structure-activity relationships through the synthesis and evaluation of derivatives could provide valuable insights:

  • Modification of the pyrrole ring (e.g., methyl substitution)

  • Variation of the carboxylic acid position on the pyridine ring

  • Derivatization of the carboxylic acid (e.g., esters, amides)

  • Introduction of additional functional groups

Such studies could identify more potent or selective compounds for specific applications.

Biological Activity Screening

Comprehensive screening of 3-pyrrol-1-ylpyridine-4-carboxylic Acid against various biological targets could reveal previously unknown activities:

  • Enzyme inhibition assays

  • Antimicrobial screening

  • Anticancer activity evaluation

  • Anti-inflammatory testing

Computational Studies

Theoretical investigations using computational chemistry approaches could provide insights into:

  • Electronic structure and reactivity

  • Potential binding modes with biological targets

  • Prediction of physicochemical properties

  • Virtual screening for potential applications

Such computational studies could guide experimental work and accelerate the discovery of applications for 3-pyrrol-1-ylpyridine-4-carboxylic Acid.

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